molecular formula C11H14OS B14047987 1-(3-Ethyl-2-mercaptophenyl)propan-1-one

1-(3-Ethyl-2-mercaptophenyl)propan-1-one

Cat. No.: B14047987
M. Wt: 194.30 g/mol
InChI Key: ASSPUEWISNUXAF-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Ethyl-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-2-mercaptobenzaldehyde with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-(3-Ethyl-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The mercapto group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.

Scientific Research Applications

1-(3-Ethyl-2-mercaptophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

1-(3-Ethyl-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(3-ethyl-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14OS/c1-3-8-6-5-7-9(11(8)13)10(12)4-2/h5-7,13H,3-4H2,1-2H3

InChI Key

ASSPUEWISNUXAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CC)S

Origin of Product

United States

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